
4-(piperidin-3-yl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-3-yl)-1,4-oxazepane (4-P3O) is an organic compound that is found in many different forms and is used in a variety of different scientific research applications. It is a member of the piperidine family of compounds and is a cyclic ether. 4-P3O has a wide range of applications, from being used in organic synthesis to being used as an inhibitor for certain enzymes. It is also used in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(piperidin-3-yl)-1,4-oxazepane is used in a variety of scientific research applications, such as organic synthesis, enzyme inhibition, and the study of biochemical and physiological effects. In organic synthesis, 4-(piperidin-3-yl)-1,4-oxazepane is used as a protective group for protecting reactive functional groups during a reaction. It is also used as a catalyst for certain reactions, such as the Mitsunobu reaction. In enzyme inhibition, 4-(piperidin-3-yl)-1,4-oxazepane is used as an inhibitor for certain enzymes, such as the monoamine oxidase enzyme. In the study of biochemical and physiological effects, 4-(piperidin-3-yl)-1,4-oxazepane is used to study the effects of certain drugs on the body.
Wirkmechanismus
The mechanism of action of 4-(piperidin-3-yl)-1,4-oxazepane is not fully understood. However, it is believed that 4-(piperidin-3-yl)-1,4-oxazepane acts as an inhibitor for certain enzymes, such as the monoamine oxidase enzyme. This enzyme is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. By inhibiting this enzyme, 4-(piperidin-3-yl)-1,4-oxazepane can increase the levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(piperidin-3-yl)-1,4-oxazepane are not fully understood. However, it is believed that 4-(piperidin-3-yl)-1,4-oxazepane can have a variety of effects on the body, depending on the amount and type of drug used. For example, 4-(piperidin-3-yl)-1,4-oxazepane can act as an inhibitor of certain enzymes, such as the monoamine oxidase enzyme, which can lead to increased levels of certain neurotransmitters, such as serotonin and dopamine. This can have a variety of effects on the body, such as increased alertness, improved mood, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(piperidin-3-yl)-1,4-oxazepane in lab experiments include its ease of synthesis, its wide range of applications, and its ability to act as an inhibitor for certain enzymes. The limitations of using 4-(piperidin-3-yl)-1,4-oxazepane in lab experiments include its potential toxicity and its potential to interact with other compounds.
Zukünftige Richtungen
There are a variety of potential future directions for 4-(piperidin-3-yl)-1,4-oxazepane research. These include the development of new synthesis methods, the study of its biochemical and physiological effects, and the development of new uses for 4-(piperidin-3-yl)-1,4-oxazepane. Additionally, further research into the mechanism of action of 4-(piperidin-3-yl)-1,4-oxazepane and its potential toxicity is needed.
Synthesemethoden
4-(piperidin-3-yl)-1,4-oxazepane can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, the Stille coupling reaction, and the Julia olefination reaction. The Williamson ether synthesis is the most common method used for the synthesis of 4-(piperidin-3-yl)-1,4-oxazepane. This method involves the reaction of an alkyl halide with a strong base, such as potassium tert-butoxide, to form an alkyl ether. The Mitsunobu reaction is another method used for the synthesis of 4-(piperidin-3-yl)-1,4-oxazepane. This method involves the reaction of an alcohol with an acid-activated organometallic reagent, such as triphenylphosphine, to form an ether. The Stille coupling reaction is also used for the synthesis of 4-(piperidin-3-yl)-1,4-oxazepane. This method involves the reaction of an organostannane with an organic halide to form an alkyl ether. The Julia olefination reaction is the most recent method used for the synthesis of 4-(piperidin-3-yl)-1,4-oxazepane. This method involves the reaction of an organometallic reagent, such as an organolithium reagent, with an alkyne to form an alkyl ether.
Eigenschaften
IUPAC Name |
4-piperidin-3-yl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-10(9-11-4-1)12-5-2-7-13-8-6-12/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZXVNGUCSLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)-1,4-oxazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
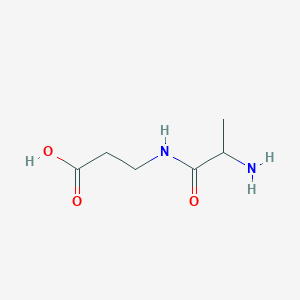
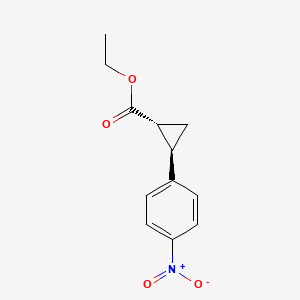
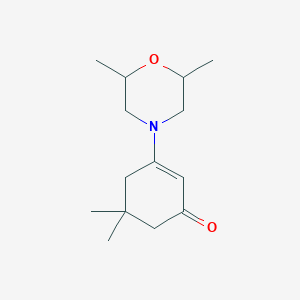


![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)
![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)

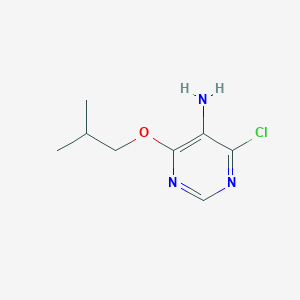
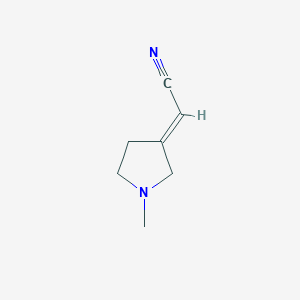

![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)
